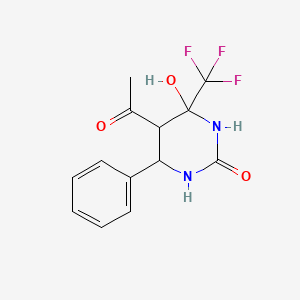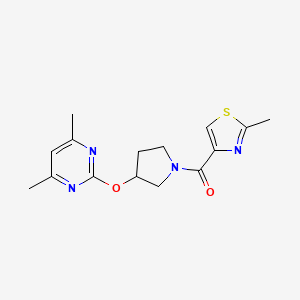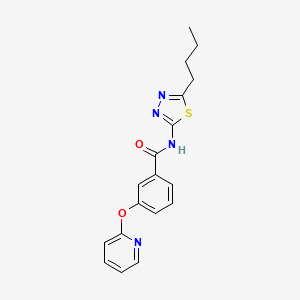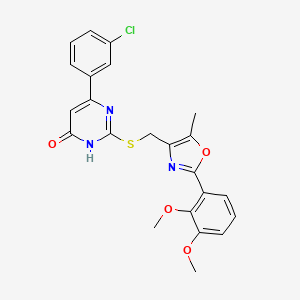![molecular formula C21H21N3O B2984032 N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide CAS No. 1903547-15-8](/img/structure/B2984032.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a bipyridine moiety attached to a benzamide group via a methylene bridge . Bipyridines are important structures in chemistry, often acting as bidentate ligands forming complexes with many transition metals .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, bipyridines can be synthesized through various methods, including cross-coupling reactions . The benzamide portion could potentially be added through a nucleophilic substitution reaction with an appropriate amine.Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the bipyridine and benzamide moieties due to the sp2 hybridization of the nitrogen and carbonyl carbon atoms .Chemical Reactions Analysis
Bipyridines are known to participate in various reactions. They can act as powerful electron-pair donors, providing suitable electronic environments in the transition state formed within the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Bipyridines are generally colorless solids and have unique optical, electronic, and catalytic properties .科学的研究の応用
Molecular Complexes and Co-Crystal Formation
Research on the formation of molecular complexes and co-crystals involving pyridyl bases, such as those found in "N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide," demonstrates the potential for creating novel materials with tailored properties. For instance, studies on the antibacterial agent nitrofurantoin (NF) forming solvates and co-crystals with various pyridyl bases highlight the structural diversity and thermal stability these interactions can offer, potentially leading to new solid forms of pharmaceuticals (Vangala, Chow, & Tan, 2013).
Sensing Applications
Compounds similar to "this compound" have been explored for their sensing capabilities, particularly in the detection of hazardous environmental contaminants. A study involving a coordination polymer based on bipyridine units demonstrated excellent dual-functional fluorescent sensing abilities for nitrobenzene and dichromate anions, suggesting potential environmental monitoring applications (Kan & Wen, 2017).
Photocatalytic Applications
The photocatalytic degradation of pollutants using titanium dioxide supported on various adsorbents has been investigated, showing enhanced mineralization rates for certain pesticides. This research indicates that pyridyl-based compounds could be used to modify surface properties of photocatalysts, thereby improving their efficiency in environmental cleanup efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Luminescence and Electronic Properties
The luminescence and electronic properties of complexes involving pyridyl and other nitrogen-rich ligands have been extensively studied. Such research offers insights into the development of luminescent materials and organic light-emitting devices (OLEDs), with potential applications ranging from lighting to displays. The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes incorporating aromatic diimine ligands provide a foundation for designing advanced photophysical materials (Xue et al., 1998).
作用機序
将来の方向性
特性
IUPAC Name |
4-propyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRBTVDFQWABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)


![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2983967.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)

